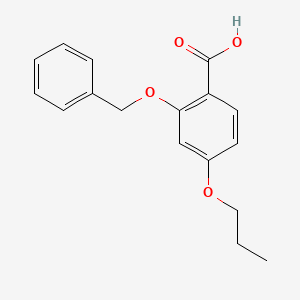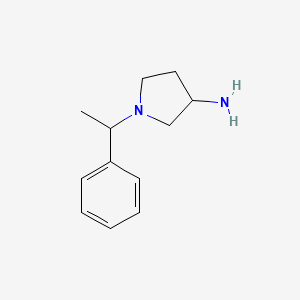
(5-Fluoroquinolin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoroquinolin-8-yl)methanol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxymethyl group at the 8-position of the quinoline ring. The molecular formula of this compound is C10H8FNO, and it has a molecular weight of 177.17 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of (5-Fluoroquinolin-8-yl)methanol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative. This can be done using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). Another approach involves the cyclization of appropriate precursors under specific reaction conditions .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
(5-Fluoroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other quinoline derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to a variety of quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Fluoroquinolin-8-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Medicine: this compound is investigated for its potential use in developing new drugs for various diseases, including malaria and cancer.
Industry: It is used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of (5-Fluoroquinolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, this compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(5-Fluoroquinolin-8-yl)methanol can be compared with other similar compounds, such as:
5-Fluoroquinoline: Lacks the hydroxymethyl group at the 8-position.
8-Hydroxyquinoline: Lacks the fluorine atom at the 5-position.
5,8-Difluoroquinoline: Contains an additional fluorine atom at the 8-position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
(5-fluoroquinolin-8-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGFUSNCUMLLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656180 |
Source


|
| Record name | (5-Fluoroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153758-16-7 |
Source


|
| Record name | (5-Fluoroquinolin-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)





![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)




amine](/img/structure/B1371032.png)
